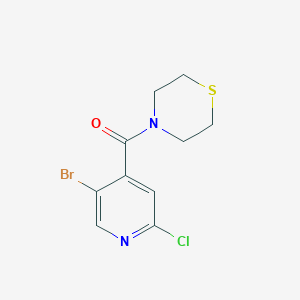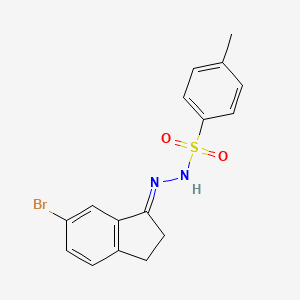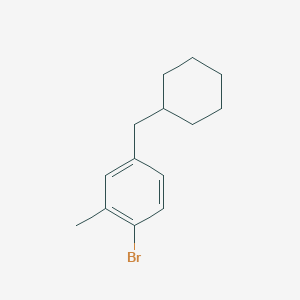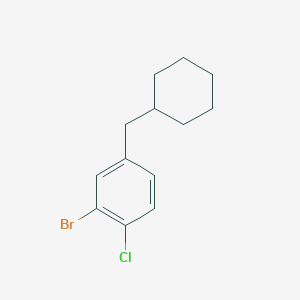
4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene, also known as BMB, is a chemical compound with a wide range of applications in the scientific research field. BMB is a colorless, volatile liquid with a sweet, ethereal odor. It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals. BMB has a wide range of uses in the laboratory, from synthesis of new compounds to analysis of complex samples.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene has a wide range of applications in the scientific research field. This compound is used as a reagent in organic synthesis, and as an intermediate in the production of various chemicals. This compound is also used in the synthesis of drugs, and in the analysis of complex samples. This compound is also used in the synthesis of polymers and surfactants, as well as in the synthesis of dyes and pigments. This compound is also used as a catalyst in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene is not fully understood. However, it is believed that this compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows this compound to act as a catalyst in the synthesis of other compounds. This compound can also act as a nucleophile, which means it can donate electrons to other molecules. This allows this compound to act as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can act as a neurotoxin and can cause adverse effects such as headaches, dizziness, and nausea. This compound can also cause irritation to the skin and eyes, and can cause respiratory irritation if inhaled. This compound can also cause liver and kidney damage if ingested in large amounts.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene in lab experiments include its low cost, its availability, and its reactivity. This compound is also relatively non-toxic and has a low vapor pressure, which makes it safe to use in the laboratory. The main limitation of using this compound in lab experiments is its volatility. This compound is a volatile compound, which means it will evaporate quickly and can be difficult to store and handle.
Zukünftige Richtungen
The future directions for 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene research include the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the development of new applications for this compound in the scientific research field. Additionally, further research is needed to understand the mechanism of action of this compound and to identify new uses for this compound in the laboratory. Finally, further research is needed to explore the potential toxicity of this compound and to identify potential methods of reducing its toxicity.
Synthesemethoden
4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts alkylation. The Williamson ether synthesis is the most common method used to synthesize this compound, as it is a simple and cost-effective way to produce the compound. The reaction involves the reaction of a halide and an alcohol in the presence of a base, such as sodium hydroxide, to form the desired this compound. The Grignard reaction is another method used to synthesize this compound. This reaction involves the reaction of a halide and an alkyl halide in the presence of a base, such as magnesium, to form the desired this compound. Finally, the Friedel-Crafts alkylation can also be used to synthesize this compound. This reaction involves the reaction of an alkyl halide and an aromatic compound in the presence of a catalyst, such as aluminum chloride, to form the desired this compound.
Eigenschaften
IUPAC Name |
4-bromo-1-(cyclohexylmethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXZJORWZKPHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

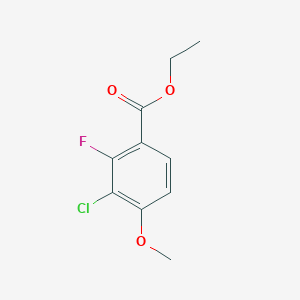
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)


![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)
